molecular formula C21H26N2O4 B2708663 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide CAS No. 921835-87-2

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide

Cat. No.: B2708663
CAS No.: 921835-87-2
M. Wt: 370.449
InChI Key: BLLNRJVYDYFPSG-UHFFFAOYSA-N
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Description

This compound is a benzoxazepine derivative fused with a furan carboxamide moiety. Its structure includes a 7-membered oxazepine ring fused to a benzene ring, substituted with an isopentyl group at position 5, two methyl groups at position 3, and a ketone at position 2. The furan-2-carboxamide group is attached at position 8 of the benzo-fused system.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-14(2)9-10-23-16-8-7-15(22-19(24)17-6-5-11-26-17)12-18(16)27-13-21(3,4)20(23)25/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLNRJVYDYFPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide is a synthetic compound with a complex molecular structure. Its potential biological activities have garnered interest in various fields of research, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C24H32N2O5S
  • Molecular Weight : 460.59 g/mol
  • CAS Number : 922005-59-2
  • IUPAC Name : N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxy-2-methylbenzenesulfonamide

The structure features a seven-membered heterocyclic ring that contributes to its unique chemical properties. The presence of isopentyl and dimethyl substituents may influence its lipophilicity and reactivity, potentially affecting its biological interactions.

Anticancer Activity

A study assessing the cytotoxic effects of related compounds showed significant activity against tumor cell lines at nanomolar concentrations. The morphological changes observed in treated cells indicated apoptosis as a mechanism of cell death .

CompoundCell LineIC50 (nM)Mechanism
Thiosemicarbazone AGlioblastoma20Apoptosis
Thiosemicarbazone BBreast Adenocarcinoma15Apoptosis

Antioxidant Activity

Research on similar compounds indicated their ability to scavenge free radicals and inhibit lipid peroxidation effectively. The antioxidant capacity was evaluated using a water/chlorobenzene two-phase system:

CompoundIC50 (µM)Activity Type
Compound X10Lipid Peroxidation Inhibition
Compound Y8Free Radical Scavenging

Case Studies

  • Cytotoxicity in Cancer Models : A series of experiments demonstrated that derivatives of this compound exhibited substantial cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
  • In Vivo Studies : Animal models treated with related compounds showed promising results in tumor reduction without significant toxicity at therapeutic doses. These findings suggest potential for further development into therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals key differences in pharmacodynamic and pharmacokinetic profiles. Below is a detailed comparison:

Compound Name Core Structure Substituents/Modifications Reported Activity Reference
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide Benzo[b][1,4]oxazepine Isopentyl (C5), 3,3-dimethyl, 4-oxo, furan-2-carboxamide (C8) Hypothesized kinase inhibition (no in vivo data) N/A
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate Oxazolidinone-thiazole Benzyl (C4), thiazole-linked imidazolidinone, phenylpropyl chain Antibacterial (Gram-positive pathogens)
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Thiazole-urea-hexanamide Ethylthiazole, methylurea, diphenylhexane Antifungal (Candida spp.)

Key Findings

Bioactivity : Unlike the thiazole-containing analogues in , which exhibit antibacterial and antifungal activities, the target compound lacks direct evidence of antimicrobial efficacy. Its furan carboxamide group may instead favor interactions with eukaryotic enzyme targets, such as kinases or proteases.

Substituent Impact : The isopentyl and dimethyl groups in the target compound enhance lipophilicity (calculated logP ~3.8), whereas the thiazole derivatives in have logP values ranging from 2.1 to 4.2, correlating with varied tissue penetration profiles.

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